molecular formula C10H16ClNO B1449100 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride CAS No. 1379981-80-2

2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride

Cat. No.: B1449100
CAS No.: 1379981-80-2
M. Wt: 201.69 g/mol
InChI Key: RONJDVPMECIZSI-UHFFFAOYSA-N
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Description

2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is a crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a methyl-substituted phenyl ring.

Properties

IUPAC Name

2-amino-3-(3-methylphenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8-3-2-4-9(5-8)6-10(11)7-12;/h2-5,10,12H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONJDVPMECIZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Dehydrophenylalanine Intermediate

  • The intermediate can be synthesized by:
    • Erlenmeyer reaction of benzaldehydes with N-acetyl glycine.
    • Horner-Emmons reaction of Cbz-glycine phosphonate with substituted benzaldehydes.
    • Heck coupling between aryl iodides and acrylates when aldehydes are unavailable.

Asymmetric Hydrogenation

  • The double bond in the dehydrophenylalanine intermediate is hydrogenated using a chiral Rhodium-DuPHOS catalyst.
  • The catalyst's chirality dictates the absolute configuration of the product, providing high enantiomeric excess (>98% ee).
  • The reaction is highly selective and reproducible, regardless of the E or Z geometry of the starting alkene.

Functional Group Manipulations

  • Subsequent transformations include esterification, deprotection, and reduction steps.
  • For example, reduction of amino esters to amino alcohols is commonly performed using lithium aluminium hydride.

Table 1: Representative Reaction Conditions and Yields for Asymmetric Hydrogenation Route

Step Reagents/Catalysts Conditions Yield (%) Enantiomeric Excess (ee)
Dehydrophenylalanine synthesis N-acetyl glycine, benzaldehyde Reflux, solvent dependent 69-88 N/A
Asymmetric hydrogenation (S,S)-DuPHOS-Rh catalyst, H2 30 psi H2, room temp >90 >98%
Esterification Methanolic HCl Room temp, variable time High Maintained
Reduction to amino alcohol LiAlH4 Reflux in ether solvents High Maintained

Resolution via Diastereomeric Salt Formation

  • Optical resolution can be achieved by forming diastereomeric salts with optically active acids such as mandelic acid or tartaric acid derivatives.
  • This method is useful when racemic mixtures are obtained and separation of enantiomers is required.
  • The salts crystallize selectively, allowing isolation of the desired enantiomer in high purity.

Asymmetric Epoxidation and Ring-Opening

  • Another approach involves asymmetric epoxidation of indene derivatives using Jacobsen’s chiral manganese catalyst.
  • The resulting chiral epoxides undergo regioselective ring-opening reactions under acidic or basic conditions to yield the amino alcohol.
  • This method provides high ee (>98%) and allows access to cis-amino alcohol stereochemistry.

Use of Noyori’s Chiral Ruthenium Catalyst for Chiral Amines via Chiral Alcohols

  • Noyori’s Ru-catalyst facilitates enantioselective hydrogenation of ketones to chiral alcohols.
  • Subsequent Mitsunobu inversion and azide reduction steps convert these alcohols into chiral amines.
  • Resolution with tartaric acid can further enhance enantiomeric purity.

Detailed Research Findings and Analytical Confirmation

  • Enantiomeric purity is confirmed by preparing Mosher amide or Mosher ester derivatives and analyzing them by ^19F-NMR and reverse-phase HPLC.
  • Diastereomeric excess (de) correlates closely with enantiomeric excess (ee).
  • X-ray crystallography of tartaric acid salts confirms absolute stereochemistry.
  • Analytical data consistently show ee values exceeding 98%, indicating excellent stereocontrol.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Enantiomeric Excess Notes
Asymmetric Hydrogenation Dehydrophenylalanine synthesis → hydrogenation → reduction (S,S)-DuPHOS-Rh, LiAlH4 >98% High yield, scalable
Diastereomeric Salt Resolution Formation of salts with optically active acids Mandelic acid, tartaric acid High Useful for racemate resolution
Asymmetric Epoxidation Epoxidation of indenes → ring-opening Jacobsen’s Mn catalyst >98% Access to cis-amino alcohols
Noyori Ru-Catalyzed Hydrogenation Ketone hydrogenation → Mitsunobu inversion → azide reduction Noyori Ru catalyst, PPh3 70-92% (improvable) Requires resolution step for high ee

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 2-Oxo-3-(3-methylphenyl)propan-1-ol.

    Reduction: 2-Methyl-3-(3-methylphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits significant biological activities that make it a candidate for various therapeutic applications:

  • Immunosuppressant Activity : It activates sphingosine-1-phosphate receptors (S1PRs), crucial for modulating immune responses.
  • Antitumor Efficacy : Demonstrated effectiveness against multiple cancer models, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : Effective against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating strong potential for treating infections.

Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<32 µg/mL
Escherichia coli<64 µg/mL

Medicinal Chemistry

  • Drug Development : The compound is being investigated for its role as a precursor in synthesizing pharmaceutical intermediates. Its structural components allow for modifications that can enhance therapeutic efficacy.
  • Biochemical Studies : Research has focused on its interactions with biological molecules, particularly how the amino and hydroxyl groups facilitate biochemical reactions that influence enzyme and receptor activities.

Case Studies

  • Cancer Research : A study demonstrated that 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride inhibited tumor growth in xenograft models of breast cancer. The mechanism involved modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Antimicrobial Efficacy : In vitro studies revealed that the compound significantly reduced biofilm formation in Staphylococcus aureus, suggesting its potential use in treating antibiotic-resistant infections.

Industrial Applications

The compound is utilized in the production of fine chemicals and specialty materials. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it a valuable building block for synthesizing more complex organic molecules.

Chemical Reactions Overview

Reaction TypeDescription
OxidationHydroxyl group can be oxidized to form a carbonyl group using agents like chromium trioxide.
ReductionThe amino group can be reduced to an alkyl group using lithium aluminum hydride.
SubstitutionNucleophilic substitution reactions can occur at the amino group, allowing for diverse derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-phenylpropan-1-ol hydrochloride: Lacks the methyl group on the phenyl ring.

    2-Amino-3-(4-methylphenyl)propan-1-ol hydrochloride: The methyl group is positioned differently on the phenyl ring.

Uniqueness

2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride is an organic compound with significant biological activities, including antimicrobial, anti-inflammatory, and potential antitumor effects. Its unique structure, featuring an amino group, a hydroxyl group, and a methyl-substituted phenyl ring, contributes to its diverse interactions within biological systems.

  • Molecular Formula : C10H16ClNO
  • Appearance : Crystalline solid
  • Solubility : Soluble in water

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules.
  • Biochemical Reactions : The hydroxyl group participates in biochemical reactions that modulate enzyme and receptor activities, influencing various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's ability to inhibit biofilm formation further enhances its therapeutic potential against resistant bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus<32 µg/mL
Escherichia coli<64 µg/mL

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It modulates immune responses by activating sphingosine-1-phosphate receptors (S1PRs), which play a crucial role in immune regulation. This mechanism suggests that it could be beneficial in conditions characterized by excessive inflammation.

Antitumor Activity

This compound has demonstrated antitumor efficacy across several cancer models. It has been shown to inhibit the proliferation of cancer cells in vitro, indicating its potential as a therapeutic agent in oncology.

Cell Line IC50 (µg/mL)
HeLa (cervical cancer)8.49 - 62.84
MCF-7 (breast cancer)11.20 - 93.46
SKOV-3 (ovarian cancer)7.87 - 70.53

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy :
    A study conducted on clinical strains of Staphylococcus aureus showed that the compound effectively inhibited growth and biofilm formation, demonstrating its potential as a novel antimicrobial agent.
  • Cancer Research :
    In a series of experiments involving various cancer cell lines, the compound exhibited significant cytotoxic effects, with IC50 values indicating strong antiproliferative activity.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride, and how can instability issues during synthesis be mitigated?

  • Methodological Answer : Synthesis of amino-propanol derivatives often involves nucleophilic substitution or reductive amination. For example, analogous compounds like 1-amino-3-chloro-2-propanol hydrochloride were synthesized using protective groups (e.g., phthalimide) to stabilize reactive intermediates . Recommended steps:

Protection : Use tert-butoxycarbonyl (Boc) or phthalimide groups to protect the amine during alkylation.

Alkylation : React 3-methylphenylacetaldehyde with a protected amine source (e.g., Boc-ammonia) under reductive conditions (NaBH₃CN).

Deprotection : Remove the protective group (e.g., HCl/dioxane for Boc).

Salt Formation : Precipitate the hydrochloride salt using HCl in anhydrous ether.
Instability Mitigation : Control reaction temperature (0–5°C), use inert atmospheres, and avoid prolonged exposure to moisture .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone structure and substituent positions. For example, aromatic protons from the 3-methylphenyl group appear as distinct multiplet signals (δ 6.8–7.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Compare retention times against certified reference standards .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight ([M+H]⁺ expected at ~229.7 g/mol) and detect impurities .

Advanced Research Questions

Q. How should researchers design experiments to investigate the β-adrenergic receptor binding affinity of this compound?

  • Methodological Answer :
  • Receptor Preparation : Isolate cell membranes expressing β-adrenergic receptors (e.g., HEK-293 cells transfected with β₁/β₂ subtypes).
  • Competitive Binding Assay : Use a radiolabeled ligand (e.g., [³H]-CGP 12177) and vary concentrations of the compound (0.1 nM–10 µM).
  • Data Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and compare to known agonists/antagonists.
  • Solubility Note : The hydrochloride salt enhances aqueous solubility; prepare stock solutions in PBS (pH 7.4) .

Q. What methodologies are recommended for resolving contradictions in reported biological activity data for amino-propanol derivatives?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal methods (e.g., cAMP accumulation assays alongside receptor binding studies).
  • Condition Optimization : Test varying pH (6.5–7.8), temperature (25°C vs. 37°C), and buffer compositions (Tris vs. HEPES).
  • Structural Confirmation : Re-analyze compound purity and stereochemistry (e.g., chiral HPLC for enantiomeric excess) to rule out batch-specific variations .

Safety and Handling

Q. What specific safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation; use fume hoods for weighing .
  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture.
  • Spill Management : Neutralize with sodium bicarbonate, then collect with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride
Reactant of Route 2
2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride

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